sodium;2-(hydroxymethyl)butanoate
Description
Sodium 2-(hydroxymethyl)butanoate is a sodium salt of 2-(hydroxymethyl)butanoic acid. Its structure features a hydroxymethyl (-CH2OH) substituent at the second carbon of the butanoate backbone (C4 chain) and a sodium counterion.
Properties
IUPAC Name |
sodium;2-(hydroxymethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUIPBJLOSXAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
Key Parameters:
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Molar Ratio: A 1:1 stoichiometric ratio of acid to base is typically employed.
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Temperature: Reactions are conducted at 50–80°C to enhance solubility and reaction kinetics.
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Solvent: Aqueous medium is preferred due to the hydrophilic nature of both reactants.
Purification:
The crude product is isolated via vacuum distillation or rotary evaporation, followed by recrystallization from ethanol or methanol to achieve ≥95% purity.
Buffered Neutralization for Enhanced Yield and Stability
A modified approach, inspired by sodium butyrate synthesis (Patent CN103601631A), introduces sodium bicarbonate (NaHCO₃) as a pH buffer during neutralization. This method stabilizes the reaction medium, preventing over-neutralization and side reactions.
Protocol:
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Dissolve 2-(hydroxymethyl)butanoic acid in water at 50°C.
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Gradually add NaOH or Na₂CO₃ while maintaining pH 8.0–10.0.
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Introduce NaHCO₃ to buffer the system, ensuring consistent pH.
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Heat the mixture at 80°C for 1–1.5 hours.
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Isolate the product via reduced-pressure distillation and drying.
Advantages:
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Yield Improvement: Buffering minimizes decomposition, increasing yield by 10–15% compared to unbuffered methods.
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Scalability: Suitable for industrial batch production due to reduced sensitivity to stoichiometric errors.
Alternative Pathways: Ester Hydrolysis and Derivative Conversion
Hydrolysis of Methyl 2-(Hydroxymethyl)butanoate
Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) undergoes saponification with NaOH to yield the sodium salt:
Conditions:
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Reagent Ratio: 1:1.2 (ester:NaOH) to drive completion.
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Temperature: 60–70°C under reflux.
Industrial-Scale Production and Optimization
Process Economics
| Parameter | Acid-Base Neutralization | Buffered Neutralization |
|---|---|---|
| Raw Material Cost | $12/kg | $14/kg |
| Reaction Time | 2–3 hours | 3–4 hours |
| Purity | 95–98% | 97–99% |
| Yield | 85–90% | 90–95% |
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)butanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester bond in sodium 2-(hydroxymethyl)butanoate can be hydrolyzed in the presence of an acid or base. .
Oxidation: The hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)butanoic acid.
Substitution: The ester group in sodium 2-(hydroxymethyl)butanoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis requires sodium hydroxide or potassium hydroxide
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Scientific Research Applications
Biochemical Research
Sodium 2-(hydroxymethyl)butanoate is primarily utilized in biochemical studies due to its role as a metabolite of the amino acid leucine. It has been shown to influence protein synthesis and muscle metabolism.
Key Findings:
- Muscle Preservation: HMB supplementation has been linked to reduced muscle protein breakdown, making it beneficial in clinical settings for patients undergoing surgery or suffering from muscle-wasting diseases. A study demonstrated that HMB can significantly reduce muscle loss during periods of inactivity or illness .
- Cellular Mechanisms: Research indicates that HMB activates the mTOR pathway, which is crucial for muscle growth and recovery. This activation promotes protein synthesis and inhibits catabolic processes in muscle cells .
Nutritional Applications
HMB is widely recognized in sports nutrition and dietary supplementation. It is often marketed as a supplement aimed at enhancing muscle mass and strength.
Nutritional Benefits:
- Performance Enhancement: Several studies have shown that athletes who supplement with HMB experience improved strength gains and reduced muscle damage after intense training sessions .
- Weight Management: HMB may assist in weight management by promoting fat loss while preserving lean body mass. A clinical trial indicated that participants taking HMB showed a greater reduction in body fat compared to those on a placebo .
Clinical Applications
Sodium 2-(hydroxymethyl)butanoate has been investigated for its therapeutic potential in various clinical conditions.
Clinical Studies:
- Cachexia Treatment: In patients with cancer or chronic diseases, HMB supplementation has been associated with improved nutritional status and enhanced quality of life. A meta-analysis found that HMB supplementation significantly improved weight gain and muscle strength in cachectic patients .
- Post-Surgery Recovery: Research has shown that administering HMB before and after surgical procedures can accelerate recovery by reducing complications related to muscle loss .
Summary Table of Applications
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2-(hydroxymethyl)butanoic acid, which can then participate in various biochemical reactions. The hydroxymethyl group can be oxidized to form a carboxyl group, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues: Sodium Salts of Substituted Butanoates
The following table compares sodium 2-(hydroxymethyl)butanoate with structurally related sodium salts of butanoate derivatives:
Key Observations :
- Substituent Effects: The position and nature of substituents significantly alter functionality. For example, the hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate enhances hydrophilicity compared to the methylthio group in sodium 4-(methylthio)-2-oxobutanoate, which introduces sulfur-based reactivity .
- Biological Activity: Sodium 4-hydroxy-2-methylbutyrate is pharmacologically active in muscle metabolism, whereas sodium 2-(1H-pyrazol-1-yl)butanoate may serve as a ligand in metal-based therapeutics .
Comparison with Esters of Hydroxybutanoic Acids
Esters of hydroxybutanoic acids differ from sodium salts in volatility, solubility, and applications:
Key Observations :
- Solubility: Sodium salts (e.g., sodium 2-(hydroxymethyl)butanoate) are water-soluble, while esters are typically lipid-soluble, making them suitable for different industrial niches .
- Functional Groups : The presence of fluorinated or heterocyclic groups in esters (e.g., trifluoromethylpyrazole) enhances their bioactivity and stability compared to hydroxymethyl-substituted sodium salts .
Comparison with Other Sodium Carboxylates
Sodium benzoate and sodium sulfonates provide contrast in aromatic vs. aliphatic carboxylate properties:
Key Observations :
- Preservative Efficacy: Sodium benzoate’s antimicrobial action relies on its aromatic structure, whereas sodium 2-(hydroxymethyl)butanoate’s aliphatic hydroxymethyl group may offer milder, pH-dependent activity .
- Surfactant Potential: Sodium sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) outperform carboxylates in detergent applications due to stronger anionic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
